4-isopropyl-6-{[4-(3-isopropyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are a class of heterocyclic aromatic compounds that play significant roles in biological systems, most notably as components of DNA and RNA. This particular compound has garnered interest in scientific research due to its potent and selective agonistic activity towards G protein-coupled receptor 119 (GPR119) []. GPR119 is an orphan receptor primarily expressed in pancreatic beta-cells and enteroendocrine cells of the gastrointestinal tract, playing a critical role in glucose homeostasis and incretin hormone release. The compound's ability to activate GPR119 makes it a valuable tool in exploring the pharmacological potential of this receptor for the treatment of metabolic disorders, particularly type 2 diabetes [].
The synthesis of 4-isopropyl-6-{[4-(3-isopropyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidin-2-amine involves a multi-step process starting from an initial inverse agonist screening hit []. The synthetic route involves modifications and substitutions on a pyrimidine core structure, leading to the formation of the desired compound with specific functional groups contributing to its binding affinity and selectivity towards GPR119. The details of the complete synthesis are described in the publication related to the discovery of the first potent and orally efficacious agonist of GPR119 [].
4-isopropyl-6-{[4-(3-isopropyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidin-2-amine acts as a potent and selective agonist of GPR119 []. Upon binding to the receptor, it triggers a signaling cascade that elevates intracellular cAMP levels in pancreatic beta-cells and enteroendocrine cells []. This increase in cAMP leads to a range of downstream effects, including enhanced glucose-stimulated insulin secretion, increased incretin hormone release (such as glucagon-like peptide-1), and improved glucose homeostasis []. The compound's specific interactions with the GPR119 binding site are responsible for its agonistic activity, leading to the observed pharmacological effects.
The primary application of 4-isopropyl-6-{[4-(3-isopropyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidin-2-amine in scientific research is as a pharmacological tool for studying GPR119 and its potential as a therapeutic target for metabolic disorders, particularly type 2 diabetes []. The compound's potent and selective agonistic activity towards GPR119 allows researchers to investigate the downstream effects of receptor activation, including its impact on insulin secretion, incretin hormone release, and glucose homeostasis. This information is crucial for understanding the role of GPR119 in metabolic regulation and evaluating its therapeutic potential.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8